molecular formula C9H8FNO4 B1199812 4-Nitrophenyl 2-fluoropropionate CAS No. 178181-33-4

4-Nitrophenyl 2-fluoropropionate

Cat. No.: B1199812
CAS No.: 178181-33-4
M. Wt: 213.16 g/mol
InChI Key: PWHWEEINSXYFAE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-fluoropropionate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of propionic acid, where the hydrogen atom on the second carbon is replaced by a fluorine atom, and the hydroxyl group is esterified with a 4-nitrophenyl group. This compound is of significant interest in the field of radiochemistry and molecular imaging due to its utility in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-fluoropropionate typically involves the reaction of 4-nitrophenol with 2-fluoropropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using automated synthesis modules. For instance, the preparation of this compound can be automated using a multi-stage synthesis platform, which allows for efficient and reproducible production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2-fluoropropionate primarily undergoes acylation reactions. It is used as an acylating agent to introduce the 2-fluoropropionyl group into biomolecules. This compound does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: The acylation reactions involving this compound are usually carried out in the presence of a base such as triethylamine or pyridine. The reactions are performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Major Products: The major products of these reactions are 2-fluoropropionylated biomolecules, which are often used in the synthesis of radiolabeled peptides for PET imaging .

Scientific Research Applications

4-Nitrophenyl 2-fluoropropionate is extensively used in the field of molecular imaging, particularly in the synthesis of radiolabeled peptides for PET imaging. These radiolabeled peptides are used to visualize and quantify specific physiological processes at the cellular level. For example, this compound has been used to label peptides targeting the c-Met receptor, which is overexpressed in various types of cancer .

In addition to its applications in molecular imaging, this compound is also used in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 4-nitrophenyl 2-fluoropropionate involves its role as an acylating agent. The compound reacts with nucleophilic groups such as amines and thiols in biomolecules, resulting in the formation of stable amide or thioester bonds. This acylation process is crucial for the synthesis of radiolabeled peptides, which can then be used for PET imaging .

The molecular targets of these radiolabeled peptides include various receptors and enzymes that are overexpressed in disease states. For example, peptides labeled with this compound can target the c-Met receptor in cancer cells, allowing for the visualization of tumor growth and metastasis .

Comparison with Similar Compounds

  • 4-Nitrophenyl 2-bromopropionate
  • 4-Nitrophenyl 2-chloropropionate
  • 4-Nitrophenyl 2-iodopropionate

Comparison: Compared to its halogenated analogs, 4-nitrophenyl 2-fluoropropionate offers several advantages. The fluorine atom in the 2-fluoropropionyl group provides greater metabolic stability and resistance to enzymatic degradation. This makes this compound a more suitable candidate for the synthesis of radiolabeled peptides used in PET imaging .

Properties

IUPAC Name

(4-nitrophenyl) 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHWEEINSXYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939047
Record name 4-Nitrophenyl 2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178181-33-4
Record name 4-Nitrophenyl 2-fluoropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178181334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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